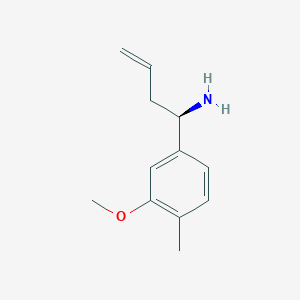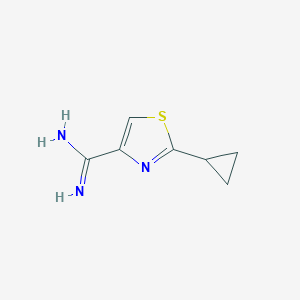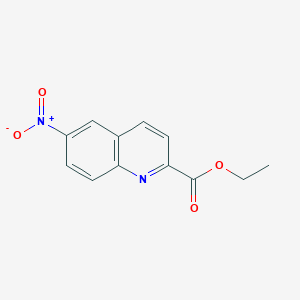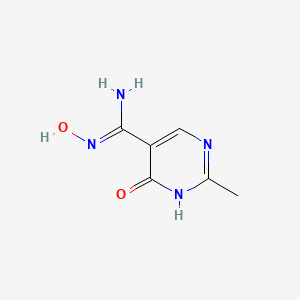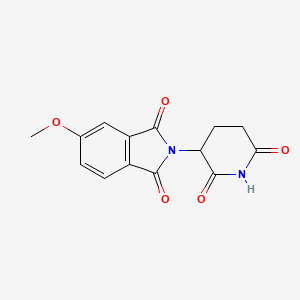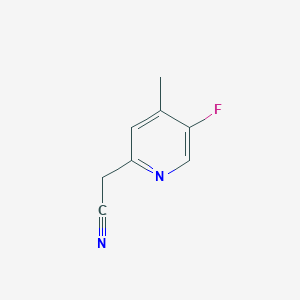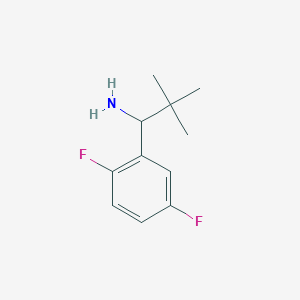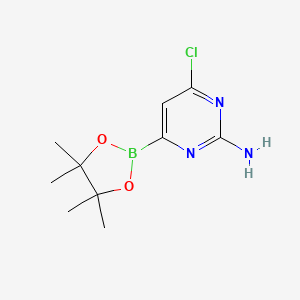
3-(Difluoromethoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-5-nitropyridine with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-ozone depleting difluorocarbene reagents, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 3-(Difluoromethoxy)-5-aminopyridine.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
科学研究应用
3-(Difluoromethoxy)-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethoxy groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 3-(Difluoromethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The difluoromethoxy group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: This compound also contains a difluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds contain a trifluoromethoxy group (-OCF3) and are used in pharmaceutical and agrochemical research.
Difluoromethoxylated Ketones: These compounds contain a difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness
3-(Difluoromethoxy)-5-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The difluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group provides reactivity for further chemical modifications.
属性
分子式 |
C6H4F2N2O3 |
|---|---|
分子量 |
190.10 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-4(10(11)12)2-9-3-5/h1-3,6H |
InChI 键 |
OIUIZQPHGSIEIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1OC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


